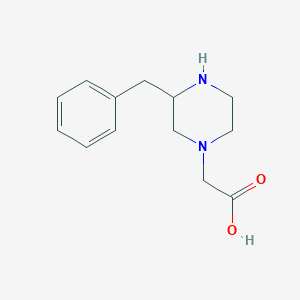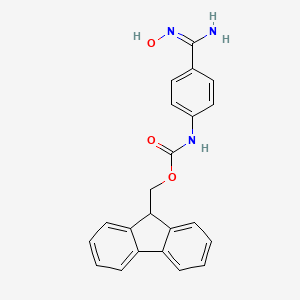
4-(Fmoc-amino)benzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fmoc-amino)benzamidoxime is a chemical compound with the molecular formula C22H19N3O3. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further linked to a benzamidoxime moiety. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to protect amino groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)benzamidoxime typically involves the protection of an amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The benzamidoxime moiety can be introduced through subsequent reactions involving benzamidoxime derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Fmoc-amino)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The benzamidoxime moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the benzamidoxime to amine derivatives.
Substitution: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Exposure of the free amino group after Fmoc deprotection.
Aplicaciones Científicas De Investigación
4-(Fmoc-amino)benzamidoxime has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-(Fmoc-amino)benzamidoxime primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis. It can be selectively removed under basic conditions, allowing for the stepwise assembly of peptides . The benzamidoxime moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-3-amino-4-methoxybenzoic acid
- 2-(Fmoc-amino)-5-methyl-4-phenylthiazole
- 2-(4-Boc-1-piperazinyl)benzamidoxime
Uniqueness
4-(Fmoc-amino)benzamidoxime is unique due to the presence of both the Fmoc protecting group and the benzamidoxime moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, providing both protection and reactivity in a single molecule.
Propiedades
Fórmula molecular |
C22H19N3O3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26) |
Clave InChI |
KRYNNWTWOXXABM-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C(=N\O)/N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
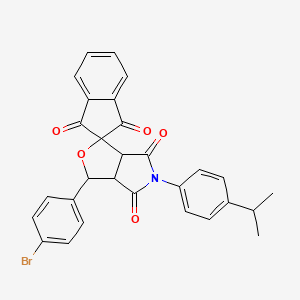
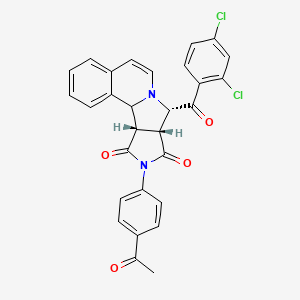
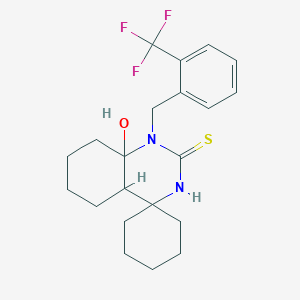
![5-fluoro-2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12640328.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
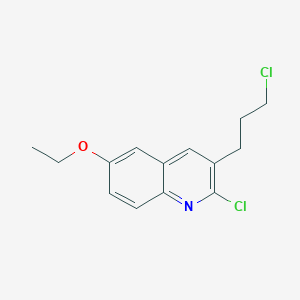
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)
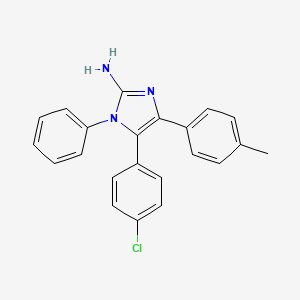

![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)

![[4-[(11S,12R,16S)-11-(4-chlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B12640389.png)
